molecular formula C29H37NO6 B11441774 3-Cycloheptyl 6-methyl 4-(3-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-Cycloheptyl 6-methyl 4-(3-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11441774
M. Wt: 495.6 g/mol
InChI Key: SOENZDAZVKEGQM-UHFFFAOYSA-N
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Description

3-Cycloheptyl 6-methyl 4-(3-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cycloheptyl 6-methyl 4-(3-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent. The reaction conditions often require heating and can be catalyzed by acids or bases to improve yield and reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic ring, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, elevated pressure.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated hexahydroquinoline derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-Cycloheptyl 6-methyl 4-(3-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cycloheptyl 6-methyl 4-(3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
  • 3-Cycloheptyl 6-methyl 4-(3-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
  • 3-Cycloheptyl 6-methyl 4-(3-chlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Uniqueness

The unique structural features of 3-Cycloheptyl 6-methyl 4-(3-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate, such as the presence of the ethoxy group and the specific arrangement of substituents, contribute to its distinct chemical and biological properties. These features may enhance its binding affinity to certain molecular targets or improve its stability under various conditions.

Properties

Molecular Formula

C29H37NO6

Molecular Weight

495.6 g/mol

IUPAC Name

3-O-cycloheptyl 6-O-methyl 4-(3-ethoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C29H37NO6/c1-5-35-21-14-10-11-19(16-21)25-24(29(33)36-20-12-8-6-7-9-13-20)18(3)30-22-15-17(2)23(28(32)34-4)27(31)26(22)25/h10-11,14,16-17,20,23,25,30H,5-9,12-13,15H2,1-4H3

InChI Key

SOENZDAZVKEGQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(CC(C(C3=O)C(=O)OC)C)NC(=C2C(=O)OC4CCCCCC4)C

Origin of Product

United States

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